molecular formula C22H30N6O2 B4456646 N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4456646
M. Wt: 410.5 g/mol
InChI Key: VUEONSJFJXHKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a morpholine group, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the pyrimidine and morpholine groups. The final step involves the attachment of the 2,3-dimethylphenyl group to the piperazine ring. Common reagents used in these reactions include various amines, halides, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DIMETHYLPHENYL)-4-METHOXYBENZAMIDE
  • 3,6-DICHLORO-N-(2,5-DIMETHYLPHENYL)-2-METHOXYBENZAMIDE
  • 2,4-DICHLORO-N-(3,5-DIMETHYLPHENYL)BENZAMIDE

Uniqueness

N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-16-5-4-6-19(17(16)2)25-22(29)28-9-7-26(8-10-28)20-15-21(24-18(3)23-20)27-11-13-30-14-12-27/h4-6,15H,7-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEONSJFJXHKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE
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N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 3
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N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 4
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N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 5
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N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE
Reactant of Route 6
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N-(2,3-DIMETHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

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